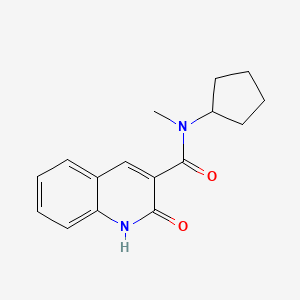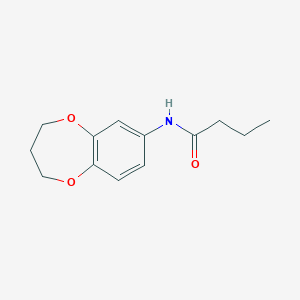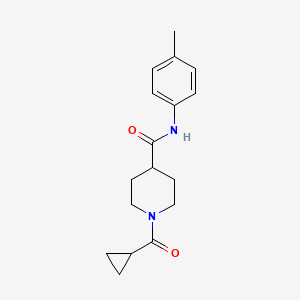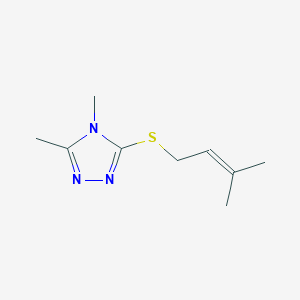
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline carboxamides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to modulate the activity of the glutamate NMDA receptor. These actions are thought to contribute to the therapeutic effects of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It has been found to be highly selective for its target receptors and has a favorable pharmacokinetic profile. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to be well-tolerated in animal studies. However, one limitation of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide and to optimize its pharmacokinetic profile.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-3-cyclopentylquinoline with methylamine, followed by the addition of ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. This synthesis method has been reported to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide with a purity of over 95%.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been shown to improve cognitive function and reduce inflammation. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)13-10-11-6-2-5-9-14(11)17-15(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZUOHJNXMKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)